molecular formula C13H17N3O5S B14004563 S-(2-butan-2-yl-4,6-dinitrophenyl) N,N-dimethylcarbamothioate CAS No. 4665-24-1

S-(2-butan-2-yl-4,6-dinitrophenyl) N,N-dimethylcarbamothioate

Katalognummer: B14004563
CAS-Nummer: 4665-24-1
Molekulargewicht: 327.36 g/mol
InChI-Schlüssel: NEHKDFZUCXYFLB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

S-(2-butan-2-yl-4,6-dinitrophenyl) N,N-dimethylcarbamothioate: is a chemical compound with the molecular formula C13H17N3O5S and a molecular weight of 327.3562 g/mol . This compound is known for its unique structural features, which include a dinitrophenyl group and a carbamothioate moiety. It has various applications in scientific research and industry.

Vorbereitungsmethoden

The synthesis of S-(2-butan-2-yl-4,6-dinitrophenyl) N,N-dimethylcarbamothioate involves multiple steps, typically starting with the preparation of the dinitrophenyl intermediate. The synthetic route often includes nitration reactions to introduce nitro groups onto the phenyl ring, followed by the introduction of the butan-2-yl group. The final step involves the formation of the carbamothioate moiety through a reaction with N,N-dimethylcarbamothioic acid. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

S-(2-butan-2-yl-4,6-dinitrophenyl) N,N-dimethylcarbamothioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in different chemical properties.

    Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

S-(2-butan-2-yl-4,6-dinitrophenyl) N,N-dimethylcarbamothioate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of S-(2-butan-2-yl-4,6-dinitrophenyl) N,N-dimethylcarbamothioate involves its interaction with specific molecular targets, such as enzymes and receptors. The dinitrophenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The carbamothioate moiety may also play a role in its biological activity by interacting with specific pathways.

Vergleich Mit ähnlichen Verbindungen

S-(2-butan-2-yl-4,6-dinitrophenyl) N,N-dimethylcarbamothioate can be compared with other similar compounds, such as:

    S-(2-butan-2-yl-4,6-dinitrophenyl) N,N-dimethylcarbamate: Similar structure but with a carbamate group instead of a carbamothioate group.

    S-(2-butan-2-yl-4,6-dinitrophenyl) N,N-dimethylthiocarbamate: Contains a thiocarbamate group, which may result in different chemical and biological properties.

    S-(2-butan-2-yl-4,6-dinitrophenyl) N,N-dimethylcarbamoyl chloride: Features a carbamoyl chloride group, which can be used for further chemical modifications.

Eigenschaften

CAS-Nummer

4665-24-1

Molekularformel

C13H17N3O5S

Molekulargewicht

327.36 g/mol

IUPAC-Name

S-(2-butan-2-yl-4,6-dinitrophenyl) N,N-dimethylcarbamothioate

InChI

InChI=1S/C13H17N3O5S/c1-5-8(2)10-6-9(15(18)19)7-11(16(20)21)12(10)22-13(17)14(3)4/h6-8H,5H2,1-4H3

InChI-Schlüssel

NEHKDFZUCXYFLB-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])SC(=O)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.